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Compound of Interest

1-(3-Bromophenyl)-1-
Compound Name:
methylethylamine

cat. No.: B1282138

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 1-(3-Bromophenyl)-1-methylethylamine. Due to the limited availability of direct
experimental spectra for this specific molecule in public databases, this document focuses on
predicted spectroscopic values and general experimental methodologies. The information
herein is intended to serve as a valuable resource for the identification, characterization, and
quality control of 1-(3-Bromophenyl)-1-methylethylamine and its derivatives in a research
and development setting. This compound, as a bromophenyl derivative, holds potential as a
precursor or intermediate in the synthesis of more complex molecules.[1]

Chemical Structure and Properties

e IUPAC Name: 1-(3-bromophenyl)-1-methylethylamine
e Molecular Formula: CoH12BrN
e Molecular Weight: 214.10 g/mol

o CAS Number: While a specific CAS number for the free base is not readily available in the
search results, the hydrochloride salt is registered under CAS 676135-18-5.[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1-(3-Bromophenyl)-1-methylethylamine. These
predictions are based on the analysis of structurally similar compounds and established
spectroscopic principles.

Predicted *H NMR Data (Solvent: CDCI3, Reference: TMS

at 0.00 ppm)
Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~74-7.1 m 4H Aromatic protons
~1.6 S 2H -NHz protons
~15 s 6H -C(CHs)2 protons

Predicted **C NMR Data (Solvent: CDCl)

Chemical Shift (6, ppm) Assignment

~ 148 C-NH2 (quaternary)
~130 - 122 Aromatic carbons
~55 -C(CHs)2

~ 30 -CHs

Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3400 - 3300 Medium, Broad N-H stretch (primary amine)
3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong N-H bend (scissoring)

1600 - 1450 Medium Aromatic C=C stretch

1100 - 1000 Strong C-N stretch

800 - 600 Strong C-Br stretch

meta-substituted benzene C-H

~ 780, ~ 700 Strong bend
en

Predicted Mass Spectrometry (EI-MS) Data

m/z Ratio Relative Intensity Assignment

[M]*e (Molecular ion peak with

213/215 High bromine isotopes)
198/200 High [M - CHs]*

118 Medium [M - Br - CHs]*

104 Medium [CsHs]*

58 High [CsHsN]* (a-cleavage)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above. Instrument parameters may need to be optimized for the specific sample and
equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Bromophenyl)-1-
methylethylamine in 0.5-0.7 mL of deuterated chloroform (CDCIls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: -2 to 12 ppm.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled pulse sequence.
o Spectral Width: 0 to 200 ppm.
o Number of Scans: 1024 or more, due to the low natural abundance of 13C.
o Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Calibrate the *H spectrum to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates.

o KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and
press into a thin, transparent pellet.
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e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000 to 400 cm™1,

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

o Data Processing: Perform a background subtraction using a spectrum of the empty sample
holder (or pure KBr pellet).

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

e Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled
with a gas chromatograph (GC-MS) for sample introduction and separation.

» Data Acquisition (EI-MS):
o lonization Energy: 70 eV.
o Mass Range: m/z 40-400.
o Source Temperature: 200-250 °C.

» Data Analysis: Identify the molecular ion peak, considering the isotopic pattern of bromine
([”°Br]:[®1Br] = 1:1). Analyze the fragmentation pattern to deduce the structure of the fragment
ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 1-(3-Bromophenyl)-1-methylethylamine.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Cas 676135-18-5,1-(3-Bromophenyl)-1-methylethylamine hydrochloride | lookchem
[lookchem.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Bromophenyl)-1-
methylethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282138#spectroscopic-data-for-1-3-bromophenyl-1-
methylethylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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